![molecular formula C16H15NO4 B6404730 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261894-66-9](/img/structure/B6404730.png)
3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% (3-AP5MBA-95) is a synthetic compound that is used in a variety of scientific and laboratory applications. It is a white crystalline powder with a melting point of 230-233 °C and a molecular weight of 300.3 g/mol. 3-AP5MBA-95 is a useful reagent for organic synthesis and is used in a variety of research and laboratory applications, including drug synthesis, organic synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed to be involved in the synthesis of a variety of biomolecules, including proteins and other biomolecules. It is also believed to be involved in the synthesis of a variety of drugs, including painkillers, anti-inflammatory drugs, and antibiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% are not well understood. However, it is believed to be involved in the synthesis of a variety of biomolecules, including proteins and other biomolecules. It is also believed to be involved in the synthesis of a variety of drugs, including painkillers, anti-inflammatory drugs, and antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments include its high purity, its low cost, and its availability in a variety of concentrations. The main limitation of using 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its toxicity, as it can be toxic if inhaled or ingested.
Future Directions
Future research on 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications. In addition, further research should be conducted to develop methods to reduce its toxicity, as well as to develop methods to synthesize it more efficiently. Other potential research directions include the development of new applications for 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95%, such as in the synthesis of novel drugs and biomolecules.
Synthesis Methods
3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is typically synthesized by a multi-step process involving the reaction of 3-aminophenol with acetic anhydride in the presence of a base, followed by the reaction of the resulting 3-acetylaminophenol with methoxybenzene in the presence of a catalyst. The final product is a white crystalline powder with a melting point of 230-233 °C and a molecular weight of 300.3 g/mol.
Scientific Research Applications
3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It is used in the synthesis of a variety of drugs, including painkillers, anti-inflammatory drugs, and antibiotics. In organic synthesis, 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is used as a reagent for the synthesis of a variety of organic compounds, including those used in the manufacture of pharmaceuticals and other products. In biochemistry, 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is used as a reagent in the synthesis of proteins and other biomolecules.
properties
IUPAC Name |
3-(3-acetamidophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(18)17-14-5-3-4-11(7-14)12-6-13(16(19)20)9-15(8-12)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBEOJTJTWADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690623 |
Source
|
Record name | 3'-Acetamido-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-66-9 |
Source
|
Record name | 3'-Acetamido-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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